1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one
Overview
Description
1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a phenoxy group attached to an ethanone moiety, which is further linked to a diazepane ring
Mechanism of Action
Target of Action
The primary target of 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which binds with Rho to form a Rho/ROCK complex. This complex regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
This compound is a highly selective and potent ROCK inhibitor . It works by decreasing intraocular pressure (IOP) in a dose-dependent manner and increasing flow facility . The maximum reduction of IOP occurs after 1 to 2 hours .
Biochemical Pathways
The compound affects the biochemical pathways related to the regulation of intraocular pressure and flow facility. By inhibiting ROCK, it disrupts the Rho/ROCK complex, thereby affecting the physiological functions regulated by this complex .
Pharmacokinetics
It is known that the compound has high intraocular permeability . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The primary result of the compound’s action is a decrease in intraocular pressure and an increase in flow facility . This can be beneficial in the treatment of conditions such as glaucoma and ocular hypertension .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature
Biochemical Analysis
Biochemical Properties
It is known that 1,4-diazepanes, a core structure in this compound, have been synthesized via imine reductase-catalyzed intramolecular asymmetric reductive amination . This process involves interactions with enzymes such as imine reductases .
Molecular Mechanism
It is known that 1,4-diazepanes can be involved in enzymatic intramolecular asymmetric reductive amination, suggesting potential binding interactions with biomolecules and possible effects on enzyme activity .
Preparation Methods
The synthesis of 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with 2-phenoxyacetyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,4-diazepane and 2-phenoxyacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 1,4-diazepane is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. The 2-phenoxyacetyl chloride is then added dropwise to the solution while maintaining the reaction mixture at a low temperature (0-5°C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine, sodium hydroxide), and acids (e.g., hydrochloric acid, sulfuric acid).
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one can be compared with other similar compounds, such as:
1,4-Diazepane: A parent compound with a similar diazepane ring structure but lacking the phenoxyethanone moiety.
2-Phenoxyacetyl Chloride: A related compound used as a starting material in the synthesis of this compound.
Benzodiazepines: A class of compounds with a benzene ring fused to a diazepane ring, known for their therapeutic applications as anxiolytics and sedatives.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-phenoxyethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-9-4-7-14-8-10-15)11-17-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYWUEOILJVYOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219858 | |
Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815650-85-2 | |
Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=815650-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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